molecular formula C28H23FN2O5 B2960678 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866339-96-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2960678
CAS No.: 866339-96-0
M. Wt: 486.499
InChI Key: CJRTVZMRGCSTBN-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a 6-fluoro-4-oxoquinoline scaffold substituted with a 3,4-dimethylbenzoyl group. The fluorine atom at position 6 of the quinoline ring may enhance metabolic stability and binding affinity, while the dimethylbenzoyl group could influence lipophilicity and target engagement .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN2O5/c1-16-3-4-18(11-17(16)2)27(33)22-14-31(23-7-5-19(29)12-21(23)28(22)34)15-26(32)30-20-6-8-24-25(13-20)36-10-9-35-24/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRTVZMRGCSTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a quinoline derivative. Its molecular formula is C26H24N4O3C_{26}H_{24}N_{4}O_{3}, with a molecular weight of approximately 440.5 g/mol. The presence of multiple functional groups suggests a potential for diverse biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds related to the benzodioxin structure. For instance, derivatives containing the 1,4-benzodioxane ring system have shown significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. These studies utilized the two-fold serial dilution technique to assess the minimum inhibitory concentrations (MICs) of these compounds compared to standard antibiotics like norfloxacin and chloramphenicol .

Bacterial Strain Compound MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Bacillus subtilis48

Antifungal Activity

In addition to antibacterial effects, compounds related to N-(2,3-dihydro-1,4-benzodioxin) have also been tested for antifungal activity against pathogens such as Aspergillus niger, Aspergillus flavus, and Candida albicans. Some derivatives displayed comparable or superior antifungal efficacy when benchmarked against fluconazole .

Fungal Strain Compound MIC (µg/mL) Standard Drug MIC (µg/mL)
Aspergillus niger1632
Aspergillus flavus816
Candida albicans3264

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interference with bacterial cell wall synthesis or disruption of fungal cell membrane integrity. The structural features of the compound suggest potential interactions with critical enzymes or receptors in microbial cells.

Case Studies

Research has documented several case studies where derivatives of N-(2,3-dihydro-1,4-benzodioxin) were synthesized and evaluated for their biological activities. For example, a study synthesized various thiazolidinone derivatives incorporating the benzodioxane structure, revealing promising results in both antibacterial and antifungal tests .

Comparison with Similar Compounds

Compound A : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

  • Key Differences :
    • 6-ethoxy vs. 6-fluoro substituent.
    • 4-ethylbenzoyl vs. 3,4-dimethylbenzoyl group.
  • Implications :
    • Ethoxy groups typically increase lipophilicity but may reduce metabolic stability compared to fluorine.
    • The ethyl substituent on the benzoyl group might alter steric interactions with target proteins compared to dimethyl groups .

Compound B : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide

  • Key Differences: Replacement of the quinoline core with a dihydroisoquinoline scaffold. Phenylmethyl substitution instead of benzoyl.

Modifications in the Acetamide Linker

Compound C : 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide

  • Key Differences: Sulfonamide group replaces the quinoline-acetamide structure. 3,5-Dimethylphenyl substituent on the acetamide nitrogen.
  • Implications: Sulfonamides are known for antimicrobial activity, as seen in Compound C, which exhibited strong antibacterial and antifungal effects with low hemolytic activity . The dimethylphenyl group may enhance hydrophobic interactions in microbial targets .

Functional Group Variations in the Benzodioxin Moiety

Compound D : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid

  • Key Differences: Carboxylic acid group instead of the acetamide-quinoline system.
  • Implications :
    • Demonstrated anti-inflammatory activity comparable to Ibuprofen in a carrageenan-induced edema model, suggesting the benzodioxin subunit alone can mediate therapeutic effects .

Physicochemical and Crystallographic Considerations

  • Hydrogen Bonding : The target compound’s fluorine and carbonyl groups may participate in hydrogen bonding, influencing crystal packing and solubility. Similar compounds (e.g., sulfonamides in Compound C) rely on sulfonyl and amide groups for intermolecular interactions .
  • Synthetic Flexibility : Modular synthesis (e.g., lithium hydride-mediated coupling in Compound C) allows for systematic variation of substituents, enabling optimization of pharmacokinetic properties .

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